molecular formula C18H22FN5O3 B6449225 2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549007-04-5

2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6449225
CAS RN: 2549007-04-5
M. Wt: 375.4 g/mol
InChI Key: UWGFMSXNLGRJFF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxazole ring, a piperazine ring, and a dihydropyrimidinone ring. These groups are common in many pharmaceutical compounds due to their versatile chemical properties .


Molecular Structure Analysis

The compound’s structure suggests it could participate in a variety of chemical interactions. For example, the oxazole ring and the piperazine ring are capable of forming hydrogen bonds .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the oxazole ring could potentially undergo electrophilic substitution or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar oxazole ring and the piperazine ring could increase the compound’s solubility in water .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxazole derivatives, including our compound of interest, have gained prominence in medicinal chemistry due to their wide spectrum of biological activities. Researchers have synthesized various oxazole derivatives and screened them for therapeutic potential. Our compound may serve as a valuable lead for drug development, targeting specific diseases or conditions .

Antibacterial and Antifungal Agents

The substitution pattern in oxazole derivatives significantly influences their biological activities. Some derivatives exhibit potent antibacterial and antifungal properties. For instance, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one demonstrated strong antibacterial activity, while 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one exhibited moderate antifungal activity .

Anti-Inflammatory Compounds

Oxazole derivatives have been explored as potential anti-inflammatory agents. Their unique chemical structure allows for modulation of inflammatory pathways, making them promising candidates for managing inflammatory diseases .

Anticancer Properties

Certain oxazole derivatives possess anticancer activity. Researchers investigate their effects on cancer cell lines, aiming to develop novel chemotherapeutic agents. Our compound could potentially contribute to this field .

Antidiabetic Agents

Oxazoles have been studied for their antidiabetic properties. By targeting specific molecular pathways related to glucose metabolism, these compounds may offer new avenues for diabetes management .

COX-2 Inhibition

Our compound’s structural resemblance to COX-2 inhibitors suggests potential use in managing pain and inflammation. COX-2 inhibitors are widely used in clinical practice .

Platelet Aggregation Inhibition

Ditazole, a derivative containing an oxazole moiety, inhibits platelet aggregation. Our compound’s similar structure may have analogous effects .

Tyrosine Kinase Inhibition

Mubritinib, another oxazole-containing compound, acts as a tyrosine kinase inhibitor. Investigating our compound’s effects on kinase pathways could yield valuable insights .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing similar functional groups work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

Future research could involve optimizing the synthesis of the compound, studying its reactivity, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c1-10(2)15-14(19)16(25)21-18(20-15)24-7-5-23(6-8-24)17(26)12-9-13(27-22-12)11-3-4-11/h9-11H,3-8H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGFMSXNLGRJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one

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